Advanced Technical Whitepaper: Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1)
Advanced Technical Whitepaper: Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1)
Executive Summary
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate—often referred to as methyl 4-(trifluoromethyl)mandelate—is a highly specialized, fluorinated chiral building block. In modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (-CF₃) group is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth mechanistic analysis of its synthesis, physical properties, and the self-validating protocols required for its handling and analytical verification in drug development workflows.
Chemical Identity and Quantitative Physical Properties
Understanding the physicochemical baseline of this compound is critical for downstream formulation and synthetic planning. The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic environment of the mandelate scaffold, impacting its stability and reactivity.
| Property | Value |
| Chemical Name | Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate |
| CAS Registry Number | 156276-22-1[1] |
| Molecular Formula | C₁₀H₉F₃O₃[2] |
| Molecular Weight | 234.17 g/mol [2] |
| SMILES | COC(=O)C(O)c1ccc(C(F)(F)F)cc1 |
| Physical Form | Viscous liquid to low-melting solid |
| Storage Conditions | 4°C (Refrigerated) to prevent degradation[2] |
Mechanistic Synthesis & Process Causality
The synthesis of enantiopure methyl 4-(trifluoromethyl)mandelate requires strict environmental control. The procedure below details an asymmetric cyanosilylation route, explaining the chemical causality behind each operational parameter.
Step-by-Step Synthetic Protocol
Step 1: Enantioselective Cyanosilylation
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Procedure: Charge a dry, argon-purged reactor with 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a chiral Lewis acid catalyst (e.g., a chiral Salen-Ti complex, 0.05 eq) in anhydrous dichloromethane (DCM). Cool to -20°C. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq).
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Causality: The strong electron-withdrawing nature of the para-trifluoromethyl group highly activates the carbonyl carbon, making it extremely electrophilic. Cooling to -20°C is strictly required to control the exothermic reaction and maximize enantiomeric excess (ee) by suppressing the uncatalyzed, racemic background reaction.
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Self-Validation: Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the characteristic aldehyde C=O stretch at ~1705 cm⁻¹ completely disappears, and a weak nitrile C≡N stretch emerges at ~2200 cm⁻¹. Proceeding before complete conversion risks forming complex acetal byproducts in the subsequent step.
Step 2: Acidic Methanolysis (Pinner Reaction)
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Procedure: Concentrate the intermediate in vacuo to remove DCM. Redissolve the crude silyl cyanohydrin in anhydrous methanol. Bubble anhydrous HCl gas through the solution at 0°C until saturated, then reflux for 12 hours.
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Causality: The use of anhydrous methanol and HCl is critical. The presence of water would hydrolyze the nitrile to the corresponding carboxylic acid rather than the desired methyl ester. Furthermore, the acidic environment prevents the base-catalyzed retro-cyanation or racemization of the highly acidic benzylic proton (which is sensitized by the -CF₃ group).
Synthetic workflow for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate via cyanohydrin.
Self-Validating Analytical Protocols
To ensure the compound meets pharmaceutical-grade standards, the analytical workflow must act as a self-validating system where orthogonal techniques confirm structural integrity.
Quality Control Methodology
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Aqueous Workup Precautions: Isolate the product via aqueous workup, neutralizing carefully to exactly pH 7.
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Causality: Over-basification during workup will lead to rapid enolization at the benzylic position, causing irreversible racemization of the chiral center.
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NMR Structural Validation:
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¹H NMR (CDCl₃) must show the methyl ester singlet at ~3.7 ppm and the benzylic methine singlet at ~5.2 ppm.
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¹⁹F NMR (CDCl₃) must display a single sharp resonance at ~ -62.5 ppm. Causality: This confirms the integrity of the -CF₃ group, ensuring no defluorination occurred during the acidic reflux.
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Chiral HPLC Validation: Run the sample on a Daicel Chiralcel OD-H column (Hexane/IPA 90:10). Baseline separation of the two enantiomeric peaks must yield an ee > 99% for API precursor release.
Self-validating analytical workflow for structural and chiral purity verification.
Applications in Pharmaceutical Development
The utility of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate extends far beyond basic building blocks. The -CF₃ group dramatically increases the lipophilicity (logP) of the molecule compared to unfluorinated mandelates. In rational drug design, this modification is frequently employed to:
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Enhance Bioavailability: Increased lipophilicity improves passive diffusion across lipid bilayers, aiding in blood-brain barrier (BBB) penetration for CNS targets.
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Metabolic Shielding: The robust C-F bonds block cytochrome P450-mediated oxidation at the para position of the phenyl ring, significantly extending the biological half-life of the resulting active pharmaceutical ingredient (API).
References
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Title: CAS#:156276-22-1 Database and Physical Properties Source: ChemSrc URL: [Link]
